Cas no 1336472-01-5 ((2S)-1-(2-chloropyridin-3-yl)propan-2-amine)

(2S)-1-(2-Chloropyridin-3-yl)propan-2-amine is a chiral amine compound featuring a 2-chloropyridine moiety and a propylamine side chain with an (S)-configuration at the stereocenter. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of enantioselective active ingredients. The chloropyridine group enhances reactivity in cross-coupling reactions, while the stereospecific amine functionality allows for precise chiral control in target molecules. Its well-defined configuration ensures consistency in asymmetric synthesis, making it suitable for applications requiring high enantiopurity. The compound’s stability and synthetic versatility contribute to its utility in medicinal chemistry and catalysis research.
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine structure
1336472-01-5 structure
Product name:(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
CAS No:1336472-01-5
MF:C8H11ClN2
MW:170.639340639114
CID:5896109
PubChem ID:165796559

(2S)-1-(2-chloropyridin-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridineethanamine, 2-chloro-a-methyl-, (aS)-
    • 3-Pyridineethanamine, 2-chloro-α-methyl-, (αS)-
    • (2S)-1-(2-chloropyridin-3-yl)propan-2-amine
    • 1336472-01-5
    • EN300-1981223
    • Inchi: 1S/C8H11ClN2/c1-6(10)5-7-3-2-4-11-8(7)9/h2-4,6H,5,10H2,1H3/t6-/m0/s1
    • InChI Key: ADBSRSKAYPQIDY-LURJTMIESA-N
    • SMILES: C1(Cl)=NC=CC=C1C[C@H](C)N

Computed Properties

  • Exact Mass: 170.0610761g/mol
  • Monoisotopic Mass: 170.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.153±0.06 g/cm3(Predicted)
  • Boiling Point: 273.6±25.0 °C(Predicted)
  • pka: 8.71±0.10(Predicted)

(2S)-1-(2-chloropyridin-3-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1981223-5g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
5g
$5854.0 2023-09-16
Enamine
EN300-1981223-0.05g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
0.05g
$1696.0 2023-09-16
Enamine
EN300-1981223-0.1g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
0.1g
$1777.0 2023-09-16
Enamine
EN300-1981223-1.0g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
1g
$2019.0 2023-05-31
Enamine
EN300-1981223-5.0g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
5g
$5854.0 2023-05-31
Enamine
EN300-1981223-10.0g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
10g
$8680.0 2023-05-31
Enamine
EN300-1981223-1g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
1g
$2019.0 2023-09-16
Enamine
EN300-1981223-2.5g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
2.5g
$3957.0 2023-09-16
Enamine
EN300-1981223-0.25g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
0.25g
$1858.0 2023-09-16
Enamine
EN300-1981223-0.5g
(2S)-1-(2-chloropyridin-3-yl)propan-2-amine
1336472-01-5
0.5g
$1938.0 2023-09-16

Additional information on (2S)-1-(2-chloropyridin-3-yl)propan-2-amine

Comprehensive Overview of (2S)-1-(2-chloropyridin-3-yl)propan-2-amine (CAS No. 1336472-01-5)

(2S)-1-(2-chloropyridin-3-yl)propan-2-amine, with the CAS number 1336472-01-5, is a chiral amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a 2-chloropyridin-3-yl moiety attached to a propylamine chain, with a stereocenter at the second carbon of the propyl group. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and crop protection agents. Researchers are increasingly exploring its potential due to its enantioselective properties, which are critical for optimizing drug efficacy and minimizing side effects.

In recent years, the demand for chiral amines like (2S)-1-(2-chloropyridin-3-yl)propan-2-amine has surged, driven by advancements in asymmetric synthesis and the growing emphasis on green chemistry. This compound is often discussed in the context of sustainable manufacturing, as its synthesis can be optimized to reduce waste and energy consumption. Additionally, its application in precision medicine aligns with the current trend of personalized therapeutics, where enantiopure compounds play a pivotal role. The pharmaceutical industry is particularly interested in its potential as a building block for neuroactive drugs, given the rising prevalence of neurological conditions globally.

The agrochemical sector also recognizes the value of 1336472-01-5, as its structural features are conducive to developing novel pesticides with improved selectivity and environmental safety. With increasing regulatory scrutiny on pesticide residues and non-target toxicity, compounds like this offer a promising avenue for next-generation crop protection. Its chloropyridine core is a common motif in herbicides and insecticides, making it a versatile scaffold for further derivatization. Researchers are actively investigating its structure-activity relationships (SAR) to enhance its bioactivity and reduce ecological impact.

From a synthetic chemistry perspective, (2S)-1-(2-chloropyridin-3-yl)propan-2-amine presents intriguing challenges and opportunities. Its preparation often involves enantioselective catalysis or chiral resolution techniques, which are hot topics in organic chemistry forums and publications. The compound's stereochemical purity is a critical quality attribute, necessitating robust analytical methods such as HPLC and chiral chromatography for characterization. These aspects are frequently searched by chemists seeking best practices for chiral synthesis and quality control.

In the realm of drug discovery, CAS 1336472-01-5 is often highlighted as a privileged structure due to its ability to interact with diverse biological targets. Its amine functionality allows for facile derivatization, enabling the creation of libraries for high-throughput screening (HTS). This aligns with the industry's shift toward fragment-based drug design, where small, well-characterized molecules serve as starting points for lead optimization. The compound's relevance to GPCR-targeted therapies and enzyme inhibitors further underscores its utility in modern medicinal chemistry.

Environmental and regulatory considerations are also pivotal when discussing (2S)-1-(2-chloropyridin-3-yl)propan-2-amine. As REACH and other chemical safety regulations evolve, researchers must address its ecotoxicological profile and biodegradability. These topics are frequently queried in scientific databases and patent literature, reflecting the broader societal push for safer chemicals. The compound's lifecycle assessment (LCA) is another area of interest, particularly for stakeholders committed to sustainable development goals (SDGs).

Looking ahead, 1336472-01-5 is poised to remain a focal point in applied chemistry and materials science. Its integration into nanotechnology applications, such as drug delivery systems, is an emerging research frontier. Moreover, its potential in catalysis and ligand design continues to inspire innovation. For those exploring cutting-edge chemical solutions, this compound exemplifies the intersection of molecular design and practical utility, making it a perennial subject of scientific inquiry.

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